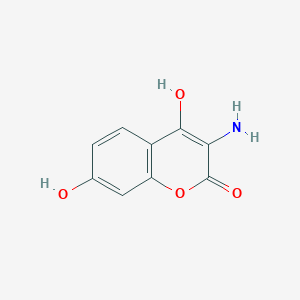
3-Amino-4,7-dihydroxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,7-dihydroxycoumarin is a compound belonging to the aminocoumarin family, characterized by its unique structure that includes an amino group at the 3-position and hydroxyl groups at the 4 and 7 positions. This compound is known for its significant biological activities and is a core structure in several antibiotics, including novobiocin, clorobiocin, and coumermycin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,7-dihydroxycoumarin can be achieved through various methods. One common approach involves the reaction between substituted salicylaldehydes and ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce the desired 3-aminocoumarin derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Buchwald-Hartwig amination is also reported for the efficient synthesis of 3-amino-4-sulfanylcoumarins from 3-bromo-4-tosyloxycoumarin and aromatic amines .
化学反応の分析
Types of Reactions
3-Amino-4,7-dihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Amino-4,7-dihydroxycoumarin has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Medicine: It has potential therapeutic applications due to its antibacterial and anticancer properties.
作用機序
The mechanism of action of 3-Amino-4,7-dihydroxycoumarin involves its interaction with specific molecular targets. For instance, in antibiotics like novobiocin, the compound interacts with the B subunit of bacterial gyrase, inhibiting ATP-dependent supercoiling of DNA. This inhibition prevents bacterial DNA replication and transcription, leading to the death of the bacterial cell .
類似化合物との比較
Similar Compounds
Novobiocin: Contains the 3-amino-4,7-dihydroxycoumarin moiety and is used as an antibiotic.
Clorobiocin: Another antibiotic with a similar structure and mechanism of action.
Coumermycin A1: Shares the aminocoumarin core structure and exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit bacterial gyrase makes it a valuable compound in the development of antibiotics .
特性
CAS番号 |
22375-63-9 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC名 |
3-amino-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2 |
InChIキー |
QVNNPTBCHMRANE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


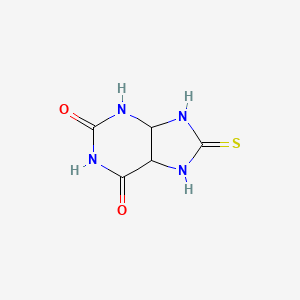
![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
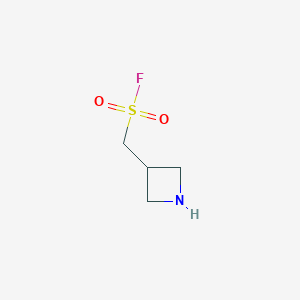
![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
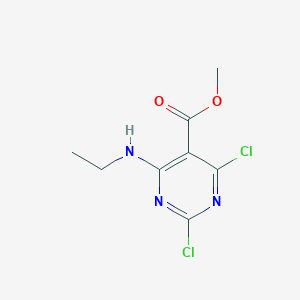
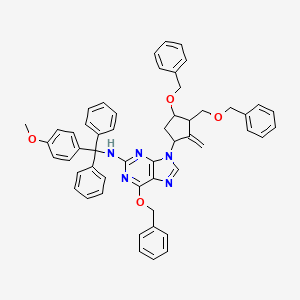
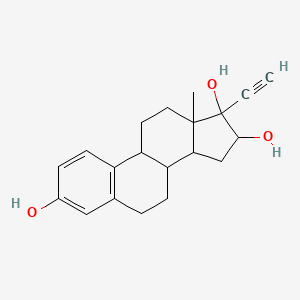
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
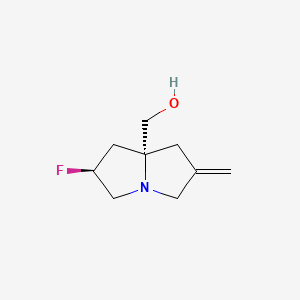
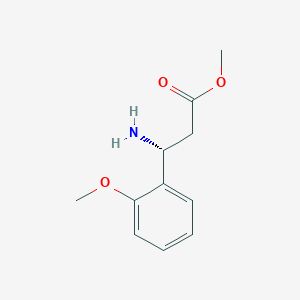
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
